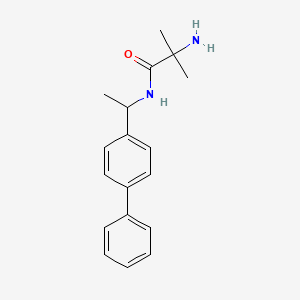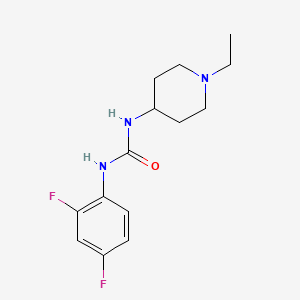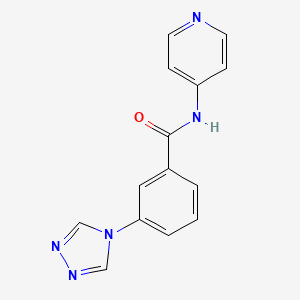
2-amino-N-(1-biphenyl-4-ylethyl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-(1-biphenyl-4-ylethyl)-2-methylpropanamide, commonly known as BMS-986177, is a small molecule inhibitor that has been developed for the treatment of various diseases. It is a potent and selective inhibitor of the protein Bromodomain-containing protein 4 (BRD4), which plays an important role in the regulation of gene expression. The inhibition of BRD4 has been shown to have therapeutic potential in the treatment of cancer, inflammation, and other diseases.
Mécanisme D'action
BMS-986177 selectively inhibits the protein 2-amino-N-(1-biphenyl-4-ylethyl)-2-methylpropanamide, which is a member of the Bromodomain and Extra-Terminal (BET) family of proteins. 2-amino-N-(1-biphenyl-4-ylethyl)-2-methylpropanamide plays an important role in the regulation of gene expression by binding to acetylated histones and recruiting transcriptional machinery to specific genes. By inhibiting 2-amino-N-(1-biphenyl-4-ylethyl)-2-methylpropanamide, BMS-986177 disrupts this process and leads to the downregulation of genes that are involved in cell growth, inflammation, and other processes.
Biochemical and Physiological Effects:
BMS-986177 has been shown to have a number of biochemical and physiological effects in preclinical models. In cancer, BMS-986177 has been shown to induce cell death, inhibit cell proliferation, and reduce tumor growth. In inflammation, BMS-986177 has been shown to reduce the production of inflammatory cytokines, inhibit leukocyte recruitment, and improve outcomes in animal models of inflammatory diseases. In cardiovascular disease, BMS-986177 has been shown to improve cardiac function, reduce inflammation, and improve outcomes in animal models of heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
BMS-986177 has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of 2-amino-N-(1-biphenyl-4-ylethyl)-2-methylpropanamide, which makes it a valuable tool for studying the role of 2-amino-N-(1-biphenyl-4-ylethyl)-2-methylpropanamide in various biological processes. Additionally, BMS-986177 has been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, there are also limitations to the use of BMS-986177 in laboratory experiments. It is a small molecule inhibitor, which means that it may have off-target effects on other proteins. Additionally, the synthesis of BMS-986177 is complex and requires several purification steps, which may limit its availability for use in laboratory experiments.
Orientations Futures
There are several future directions for the development and use of BMS-986177. One potential application is in the treatment of cancer, where BMS-986177 may be used as a single agent or in combination with other therapies to improve outcomes in patients with various types of cancer. Additionally, BMS-986177 may have potential applications in the treatment of other diseases, such as inflammation and cardiovascular disease. Further research is needed to fully understand the potential of BMS-986177 and to identify additional applications for this promising molecule.
Méthodes De Synthèse
The synthesis of BMS-986177 involves several steps, including the coupling of 4-bromobiphenyl with 2-methylpropanamide, followed by the addition of an amine group to the resulting intermediate. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
BMS-986177 has been extensively studied in preclinical models for the treatment of various diseases, including cancer, inflammation, and cardiovascular disease. In cancer, BMS-986177 has been shown to inhibit the growth of cancer cells and induce cell death in various types of cancer, including leukemia, lymphoma, and solid tumors. In inflammation, BMS-986177 has been shown to reduce the production of inflammatory cytokines and improve outcomes in animal models of inflammatory diseases, such as rheumatoid arthritis and asthma. In cardiovascular disease, BMS-986177 has been shown to improve cardiac function and reduce inflammation in animal models of heart failure.
Propriétés
IUPAC Name |
2-amino-2-methyl-N-[1-(4-phenylphenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-13(20-17(21)18(2,3)19)14-9-11-16(12-10-14)15-7-5-4-6-8-15/h4-13H,19H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIXKFNUBCYZEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)C(C)(C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyethyl)-1'-[3-(1H-pyrazol-1-yl)propanoyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5381354.png)

![4-[(cyclopropylcarbonyl)amino]-N-3-pyridinylbenzamide](/img/structure/B5381359.png)
![4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}morpholine](/img/structure/B5381360.png)
![N-(2,4-dimethylphenyl)-N'-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5381362.png)
![3-{2-[4-(1,3-benzoxazol-2-yl)-1-piperazinyl]-2-oxoethyl}-4-isobutyl-2-piperazinone](/img/structure/B5381376.png)
![3-{[1-(phenylsulfonyl)pyrrolidin-3-yl]methyl}benzoic acid](/img/structure/B5381384.png)
![N-allyl-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5381387.png)

![5-{[2-ethoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoic acid](/img/structure/B5381404.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5381410.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[(2-methylpyridin-4-yl)methyl]acetamide](/img/structure/B5381429.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B5381440.png)
![4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5381441.png)